molecular formula C17H26ClNO B4004416 1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine

1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine

Cat. No.: B4004416
M. Wt: 295.8 g/mol
InChI Key: QVUSWCYMMUOHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a butyl chain that is further substituted with a 2-chloro-5-methylphenoxy group

Scientific Research Applications

1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-chloro-5-methylphenol: This can be synthesized through the chlorination of 5-methylphenol.

    Formation of 2-chloro-5-methylphenoxybutane: This involves the reaction of 2-chloro-5-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    N-alkylation of 3-methylpiperidine: The final step involves the reaction of 2-chloro-5-methylphenoxybutane with 3-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-chloro-5-methylphenoxy)butyl]piperidine
  • 1-[4-(2-chloro-5-methylphenoxy)butyl]azepane
  • 1-[4-(2-chloro-5-methylphenoxy)butyl]piperazine

Uniqueness

1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine is unique due to the presence of the 3-methylpiperidine moiety, which can impart distinct pharmacological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c1-14-7-8-16(18)17(12-14)20-11-4-3-9-19-10-5-6-15(2)13-19/h7-8,12,15H,3-6,9-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUSWCYMMUOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine
Reactant of Route 2
1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine
Reactant of Route 3
1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine
Reactant of Route 5
1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine
Reactant of Route 6
1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.